

Downstream Signaling Pathways of 2-MeS-ATP: A Technical Guide

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Compound of Interest

Compound Name: 2-MeS-ATP

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Introduction

2-Methylthioadenosine triphosphate (**2-MeS-ATP**) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for studying purinergic signaling. It exhibits high affinity and agonist activity at several subtypes of the P2Y family of G protein-coupled receptors (GPCRs), making it instrumental in elucidating the complex downstream signaling cascades initiated by these receptors. This technical guide provides an in-depth overview of the core signaling pathways activated by **2-MeS-ATP**, with a focus on the P2Y1, P2Y12, and P2Y13 receptors. The information is presented to be a practical resource for researchers in academia and industry, offering quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Core Signaling Pathways of 2-MeS-ATP

2-MeS-ATP primarily exerts its effects through the activation of P2Y1, P2Y12, and P2Y13 purinergic receptors. These receptors are coupled to distinct G protein subtypes, leading to the initiation of different intracellular signaling cascades.

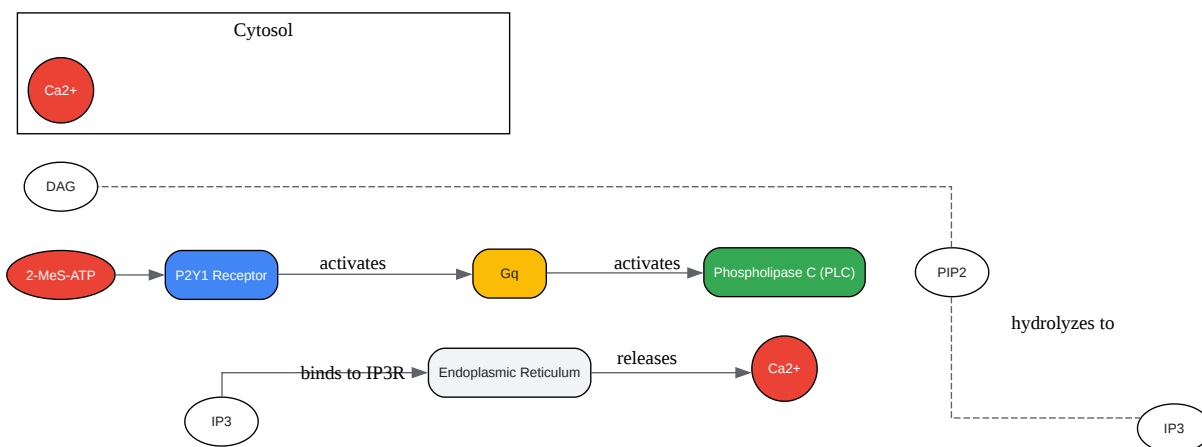
P2Y1 Receptor Signaling: The Gq/Phospholipase C Pathway

The P2Y1 receptor is canonically coupled to the Gq family of G proteins. Activation of the P2Y1 receptor by **2-MeS-ATP** initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

The key steps in this pathway are:

- **Gq Activation:** Binding of **2-MeS-ATP** to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gq protein.
- **Phospholipase C (PLC) Activation:** The activated α -subunit of Gq stimulates the activity of phospholipase C- β (PLC β).
- **IP3 and DAG Production:** PLC β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation and can be experimentally measured to assess receptor function.



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Diagram 1: P2Y1 Receptor Signaling Pathway.

P2Y12 and P2Y13 Receptor Signaling: The Gi/Adenylyl Cyclase Pathway

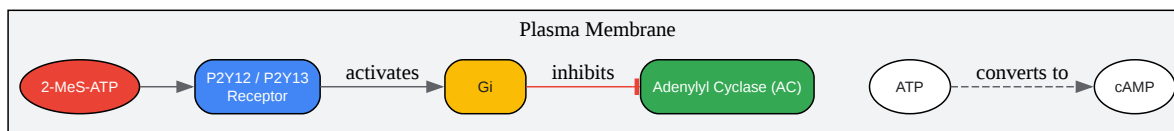
Both P2Y12 and P2Y13 receptors are coupled to the Gi family of G proteins. Their activation by **2-MeS-ATP** leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The signaling cascade proceeds as follows:

- **Gi Activation:** **2-MeS-ATP** binding to P2Y12 or P2Y13 receptors activates the associated Gi protein.
- **Adenylyl Cyclase Inhibition:** The activated α -subunit of Gi (G α i) directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.

- **Decreased cAMP Levels:** The inhibition of adenylyl cyclase results in a reduction of intracellular cAMP concentration.

This pathway is crucial in various physiological processes, including platelet aggregation (mediated by P2Y₁₂) and neuronal function (involving both P2Y₁₂ and P2Y₁₃).



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Diagram 2: P2Y₁₂/P2Y₁₃ Receptor Signaling Pathway.

Non-Canonical Signaling: PI3K/Akt and MAPK/ERK Pathways

Beyond the canonical G_q and G_i pathways, **2-MeS-ATP**-mediated activation of P2Y receptors can also trigger other important signaling cascades, notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critical for regulating cell survival, proliferation, and differentiation.

PI3K/Akt Pathway Activation:

Activation of the PI3K/Akt pathway can be initiated by both G_q and G_i coupled P2Y receptors, often through the G $\beta\gamma$ subunits of the heterotrimeric G protein.

- **PI3K Activation:** The G $\beta\gamma$ subunits released upon G protein activation can recruit and activate PI3K at the plasma membrane.
- **PIP3 Production:** Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃).

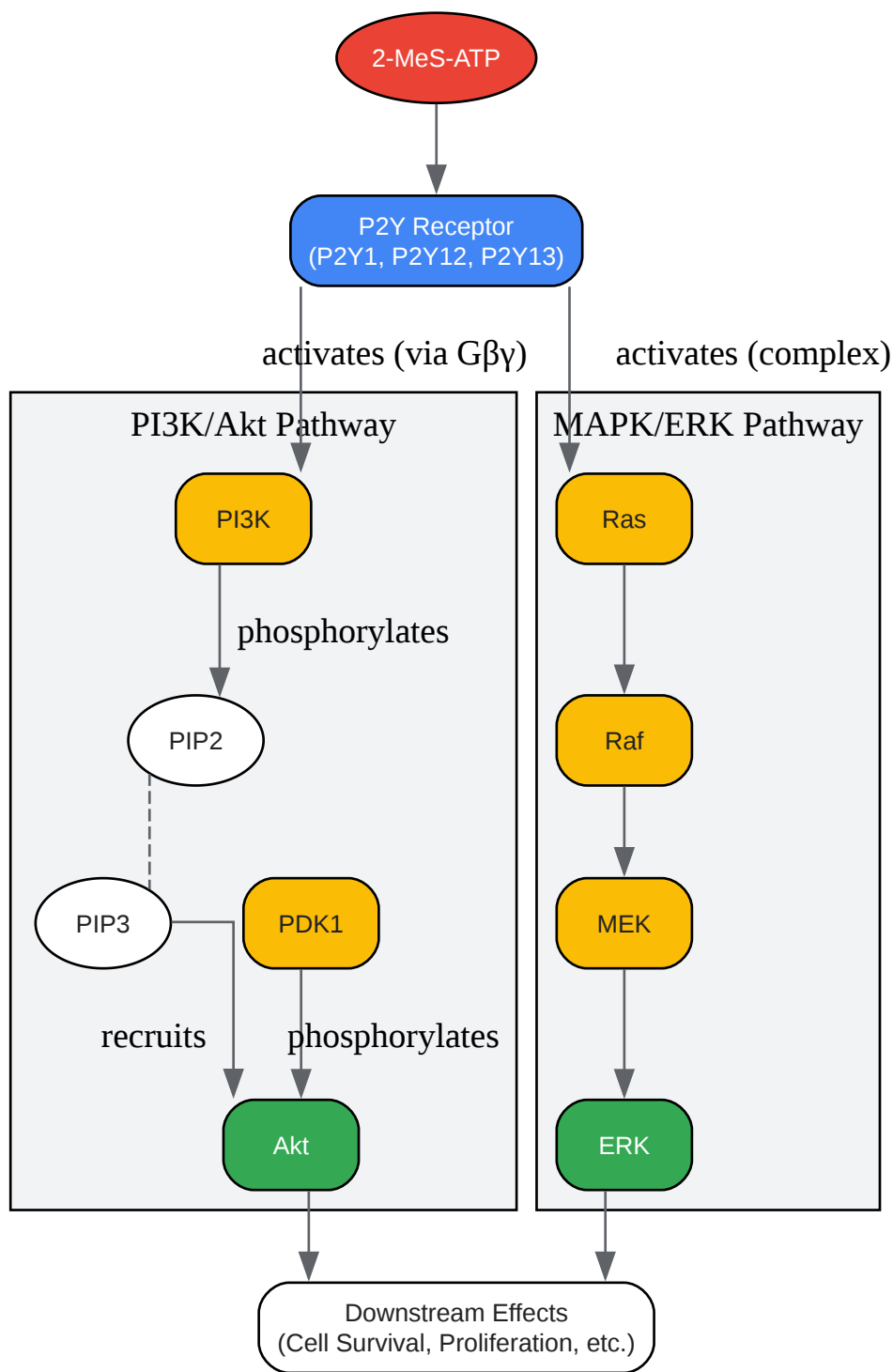
- **Akt Recruitment and Activation:** PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.

MAPK/ERK Pathway Activation:

The activation of the MAPK/ERK pathway by P2Y receptors is a more complex process that can involve multiple upstream effectors, including G protein subunits, receptor tyrosine kinases (RTKs), and protein kinase C (PKC).

- **Upstream Activators:** G $\beta\gamma$ subunits, as well as calcium and DAG from the Gq pathway, can activate various upstream kinases and adaptor proteins.
- **Ras/Raf/MEK/ERK Cascade:** These upstream signals converge on the small GTPase Ras, which in turn activates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (p44/42 MAPK).
- **ERK Phosphorylation:** MEK dually phosphorylates ERK on threonine and tyrosine residues in its activation loop, leading to its full activation.

Activated Akt and ERK can then phosphorylate a multitude of downstream substrates, including transcription factors, to regulate gene expression and cellular responses.



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Diagram 3: PI3K/Akt and MAPK/ERK Signaling Pathways.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of **2-MeS-ATP** and related compounds with P2Y1, P2Y12, and P2Y13 receptors.

Table 1: Agonist Potency (EC50/IC50) of **2-MeS-ATP** and Related Analogs

Receptor	Agonist	Assay Type	Cell Type/System	Potency (nM)	Reference
P2Y1	2-MeS-ATP	Glycogen Phosphorylase	Rat Hepatocytes	20	
P2Y12	2-MeS-ATP	[33P]-2MeS-ADP Binding	CHO cells (human P2Y12)	Potent (not specified)	
P2Y13	2-MeS-ATP	cAMP Inhibition	Heterologous expression	Weak agonist	
P2Y1	2-MeS-ADP	Gq stimulation	Purified human P2Y1	High (not specified)	
P2Y12	2-MeS-ADP	Adenylyl Cyclase Inhibition	CHO cells (human P2Y12)	Potent (not specified)	
P2Y13	2-MeS-ADP	Ca ²⁺ /IP3 response	Heterologous expression	1.93	
P2Y13	2-MeS-ADP	cAMP Inhibition	Heterologous expression	38.9	

Table 2: Antagonist Affinity (Ki/KB) for P2Y Receptors

Receptor	Antagonist	Assay Type	Cell Type/System	Affinity (nM)	Reference
P2Y1	MRS2279	[3H]MRS2279 Binding	Purified human P2Y1	High	
P2Y12	2MeSAMP	Platelet Aggregation	Human/Mouse Platelets	Not specified	
P2Y12	Cangrelor	Platelet Aggregation	Human/Mouse Platelets	Not specified	
P2Y13	MRS2211	Calcium Mobilization	Cultured Neural Stem Cells	Not specified	

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of **2-MeS-ATP**.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in cytosolic calcium concentration following P2Y1 receptor activation.

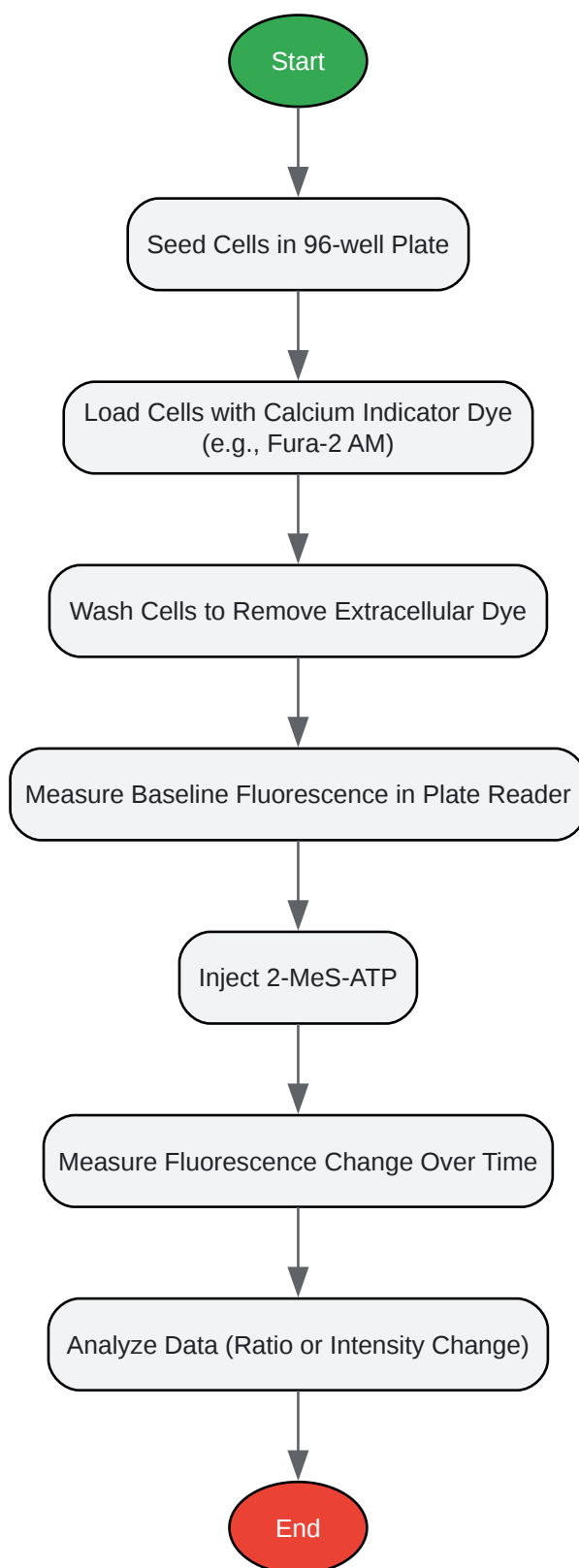
Materials:

- Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, primary hepatocytes).
- Fura-2 AM or Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- **2-MeS-ATP** and other test compounds.

- Fluorescence plate reader with dual-wavelength excitation (for Fura-2) or single-wavelength excitation (for Fluo-4) and automated injection capabilities.

Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μ M) and Pluronic F-127 (0.02-0.04%) in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
- Assay:
 - Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
 - Measure the baseline fluorescence for a set period. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
 - Inject **2-MeS-ATP** or other agonists at the desired concentration and continue to measure the fluorescence signal over time.
- Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration.



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Diagram 4: Intracellular Calcium Mobilization Assay Workflow.

Adenylyl Cyclase Inhibition Assay

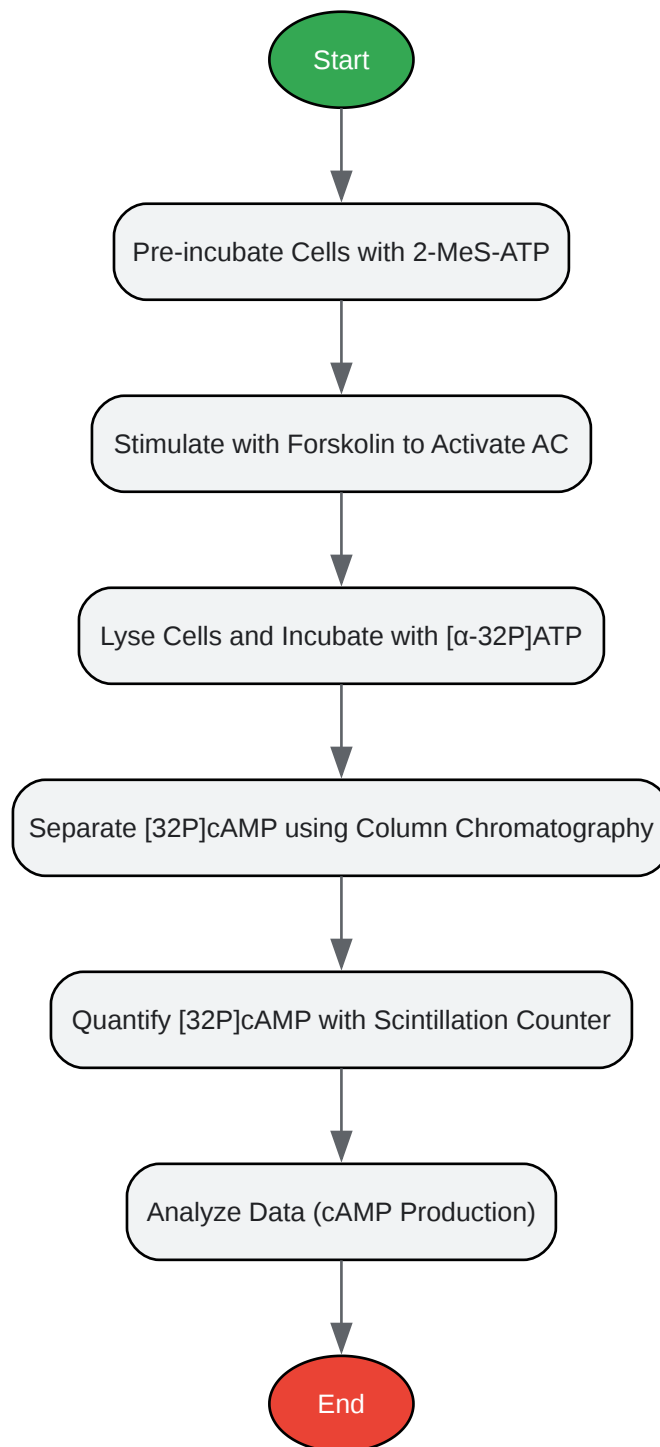
This assay measures the decrease in cAMP production following the activation of Gi-coupled P2Y12 and P2Y13 receptors.

Materials:

- Cells expressing P2Y12 or P2Y13 receptors.
- Forskolin (an adenylyl cyclase activator).
- [α -³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA-based).
- Lysis buffer.
- Dowex and Alumina columns (for radioactive method).
- Scintillation counter or plate reader for the chosen detection method.

Procedure (Radioactive Method):

- **Cell Culture and Treatment:** Culture cells to near confluency. Pre-incubate the cells with **2-MeS-ATP** or other test compounds for a specified time.
- **Adenylyl Cyclase Activation:** Stimulate the cells with forskolin to activate adenylyl cyclase.
- **Assay Reaction:** Lyse the cells and incubate the lysate with [α -³²P]ATP in an appropriate reaction buffer.
- **Separation of [³²P]cAMP:** Stop the reaction and separate the newly synthesized [³²P]cAMP from unreacted [α -³²P]ATP using sequential Dowex and Alumina column chromatography.
- **Quantification:** Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
- **Data Analysis:** The amount of [³²P]cAMP produced is inversely proportional to the inhibitory effect of the agonist on adenylyl cyclase.



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Diagram 5: Adenylyl Cyclase Inhibition Assay Workflow.

Western Blotting for Akt and ERK Phosphorylation

This technique is used to detect the activation of the PI3K/Akt and MAPK/ERK pathways by measuring the phosphorylation of Akt (at Ser473 and/or Thr308) and ERK1/2 (at Thr202/Tyr204).

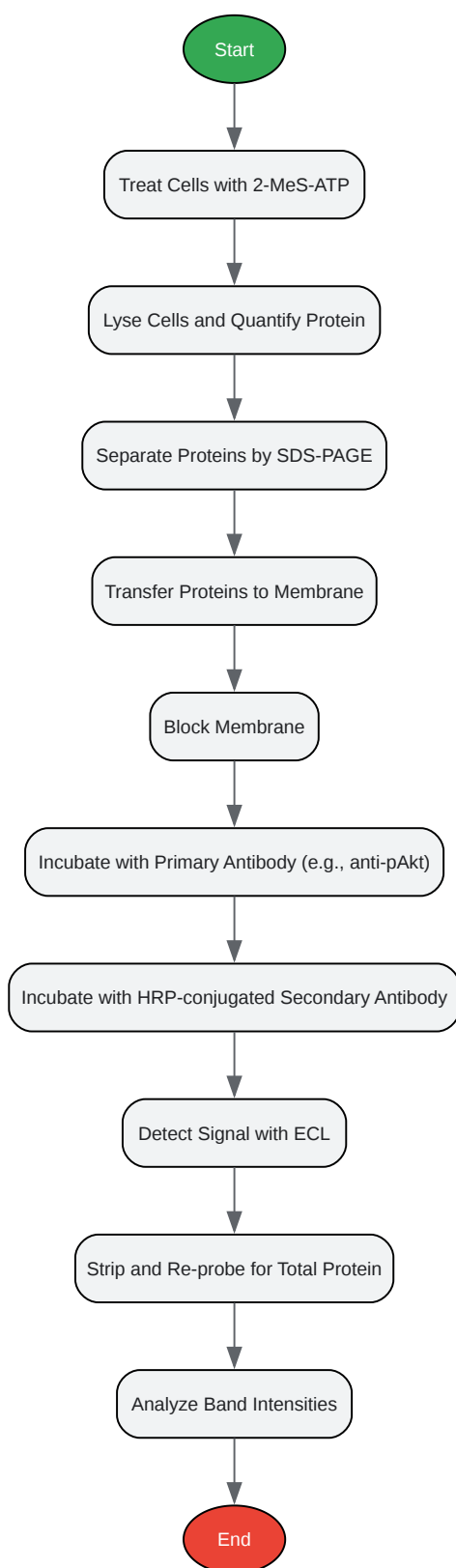
Materials:

- Cells of interest.
- **2-MeS-ATP**.
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system (e.g., chemiluminescence imager).

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **2-MeS-ATP** for the desired time points.
 - Wash cells with ice-cold PBS and lyse them with lysis buffer.
 - Clarify the lysates by centrifugation.

- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Detect the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total Akt).



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Diagram 6: Western Blotting Workflow for p-Akt/p-ERK.

Conclusion

2-MeS-ATP is a powerful pharmacological tool for dissecting the intricate signaling networks regulated by P2Y purinergic receptors. Its ability to potently activate P2Y1, P2Y12, and P2Y13 receptors allows for the detailed investigation of the canonical Gq/PLC/Ca²⁺ and Gi/adenylyl cyclase/cAMP pathways, as well as the non-canonical PI3K/Akt and MAPK/ERK cascades. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the physiological and pathophysiological roles of these important signaling pathways, and to aid in the development of novel therapeutics targeting the purinergic system.

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